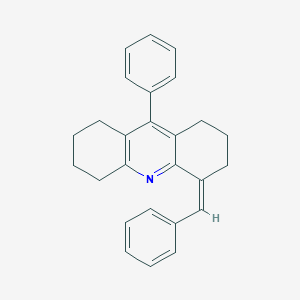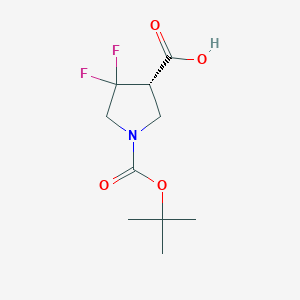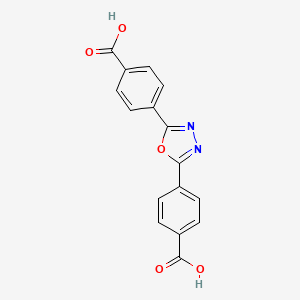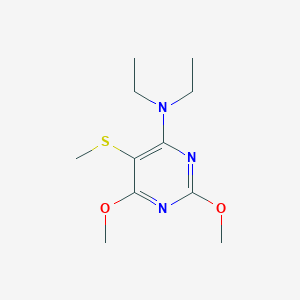
4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine is a complex organic compound with the molecular formula C26H25N. This compound is part of the acridine family, known for its diverse applications in medicinal chemistry and material science. Acridines are heterocyclic compounds containing nitrogen, and they have been extensively studied for their biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine typically involves the condensation of benzaldehyde with cyclohexanone in the presence of ammonium acetate. This reaction is carried out in an ethanolic solution, and the mixture is heated to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions: 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce more saturated acridine derivatives .
科学研究应用
4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
作用机制
The mechanism of action of 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with molecular targets within cells. It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death . The specific pathways involved depend on the biological context and the derivatives of the compound being studied.
相似化合物的比较
4-Benzylidene-2-phenyl-2-oxazolin-5-one: This compound shares structural similarities but differs in its chemical properties and applications.
Imidazole Derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine is unique due to its specific structure, which allows it to interact with biological molecules in distinct ways. Its ability to intercalate into DNA and disrupt cellular processes sets it apart from other similar compounds. Additionally, its diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance in scientific research .
属性
分子式 |
C26H25N |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-9-phenyl-2,3,4,6,7,8-hexahydro-1H-acridine |
InChI |
InChI=1S/C26H25N/c1-3-10-19(11-4-1)18-21-14-9-16-23-25(20-12-5-2-6-13-20)22-15-7-8-17-24(22)27-26(21)23/h1-6,10-13,18H,7-9,14-17H2/b21-18- |
InChI 键 |
YLLAQYSAXHOEJK-UZYVYHOESA-N |
手性 SMILES |
C1CCC2=C(C1)C(=C3CCC/C(=C/C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |
规范 SMILES |
C1CCC2=C(C1)C(=C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)





![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)

![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)

